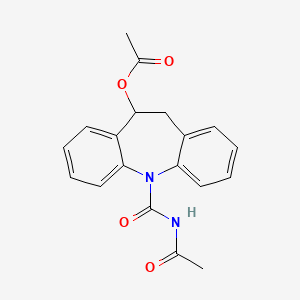
5-(Acetylcarbamoyl) N-Ethanone Oxcarbazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Acetylcarbamoyl) N-Ethanone Oxcarbazepine: is a chemical compound with the molecular formula C19H18N2O4 and a molecular weight of 338.36 g/mol . It is a derivative of oxcarbazepine, which is commonly used as an anticonvulsant medication. This compound is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetylcarbamoyl) N-Ethanone Oxcarbazepine typically involves the acetylation of oxcarbazepine. The reaction conditions often include the use of acetic anhydride and a suitable base, such as pyridine, to facilitate the acetylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Acetylcarbamoyl) N-Ethanone Oxcarbazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Acetylcarbamoyl) N-Ethanone Oxcarbazepine is used as a building block in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the biochemical pathways and molecular interactions involved in cellular processes. It serves as a tool for studying enzyme activity and protein interactions.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. It is studied for its anticonvulsant properties and its ability to modulate neuronal activity .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and fine chemicals. It is also utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Acetylcarbamoyl) N-Ethanone Oxcarbazepine involves its interaction with voltage-gated sodium channels in neurons. By blocking these channels, the compound reduces the excitability of neurons and prevents the propagation of abnormal electrical activity, which is characteristic of seizures . The compound’s molecular targets include the sodium channels, and its effects are mediated through the inhibition of sodium influx into neurons .
Vergleich Mit ähnlichen Verbindungen
Oxcarbazepine: A structural derivative of carbamazepine, used as an anticonvulsant.
Carbamazepine: Another anticonvulsant with a similar mechanism of action.
Lacosamide: An antiepileptic drug with a different mechanism but used for similar therapeutic purposes.
Uniqueness: 5-(Acetylcarbamoyl) N-Ethanone Oxcarbazepine is unique due to its specific acetylcarbamoyl group, which may confer distinct pharmacological properties compared to its parent compound, oxcarbazepine. This modification can influence its metabolic stability, bioavailability, and interaction with molecular targets .
Eigenschaften
Molekularformel |
C19H18N2O4 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[11-(acetylcarbamoyl)-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate |
InChI |
InChI=1S/C19H18N2O4/c1-12(22)20-19(24)21-16-9-5-3-7-14(16)11-18(25-13(2)23)15-8-4-6-10-17(15)21/h3-10,18H,11H2,1-2H3,(H,20,22,24) |
InChI-Schlüssel |
IQVWHXVSCYYGDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=O)N1C2=CC=CC=C2CC(C3=CC=CC=C31)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate](/img/structure/B13858713.png)
![14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde](/img/structure/B13858719.png)
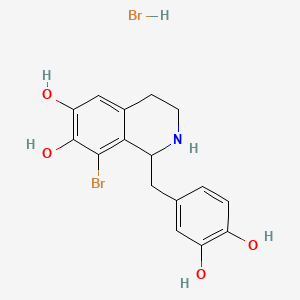

![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B13858744.png)
![4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid](/img/structure/B13858753.png)
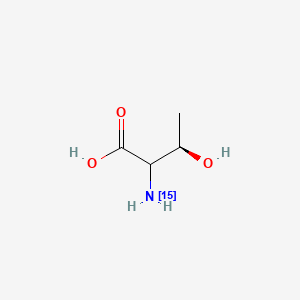

![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
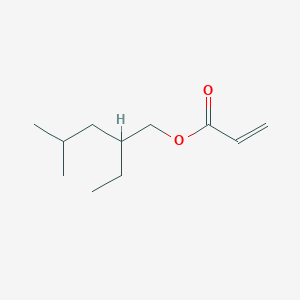
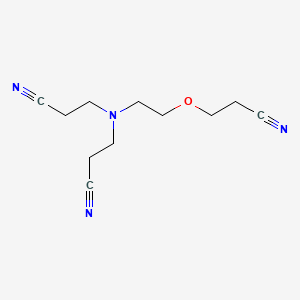
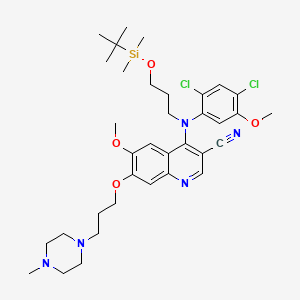
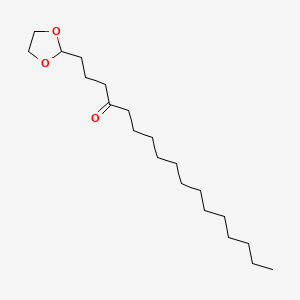
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)
